Cas no 1529672-68-1 (2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol)

2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol
- 2.2-dimethyl-3-(1.3-thiazol-2-yl)propan-1-ol
- EN300-1243362
- 1529672-68-1
- AKOS018884266
-
- インチ: 1S/C8H13NOS/c1-8(2,6-10)5-7-9-3-4-11-7/h3-4,10H,5-6H2,1-2H3
- InChIKey: AGTSDLQLLCXEBH-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1CC(C)(C)CO
計算された属性
- せいみつぶんしりょう: 171.07178521g/mol
- どういたいしつりょう: 171.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 61.4Ų
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1243362-2500mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 2500mg |
$1931.0 | 2023-10-02 | ||
Enamine | EN300-1243362-0.05g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 0.05g |
$1056.0 | 2023-06-08 | ||
Enamine | EN300-1243362-2.5g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 2.5g |
$2464.0 | 2023-06-08 | ||
Enamine | EN300-1243362-1.0g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 1g |
$1256.0 | 2023-06-08 | ||
Enamine | EN300-1243362-500mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 500mg |
$946.0 | 2023-10-02 | ||
Enamine | EN300-1243362-50mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 50mg |
$827.0 | 2023-10-02 | ||
Enamine | EN300-1243362-1000mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 1000mg |
$986.0 | 2023-10-02 | ||
Enamine | EN300-1243362-10.0g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 10g |
$5405.0 | 2023-06-08 | ||
Enamine | EN300-1243362-0.25g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 0.25g |
$1156.0 | 2023-06-08 | ||
Enamine | EN300-1243362-100mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol |
1529672-68-1 | 100mg |
$867.0 | 2023-10-02 |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol 関連文献
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2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-olに関する追加情報
Introduction to 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol (CAS No. 1529672-68-1)
2,2-Dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol (CAS No. 1529672-68-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring and a tertiary alcohol functional group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol consists of a central carbon atom bonded to two methyl groups and a thiazole ring, with a hydroxyl group attached to the adjacent carbon atom. The thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, imparts unique electronic and steric properties to the molecule. These properties are crucial for its interactions with biological targets and its potential therapeutic effects.
Recent studies have highlighted the potential of 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol in various medicinal applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the treatment of inflammatory diseases and conditions associated with oxidative stress.
In addition to its anti-inflammatory and antioxidant properties, 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the disruption of viral protein synthesis and the modulation of host cell signaling pathways.
The pharmacokinetic profile of 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol has been studied extensively to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and favorable metabolic stability. These characteristics are essential for its potential use as an orally administered therapeutic agent. Furthermore, the compound has been found to have low toxicity in preclinical studies, which is a critical factor for its safety profile.
The synthetic route for 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol involves several well-established chemical transformations. One common approach involves the reaction of 2-bromothiazole with an appropriate organometallic reagent followed by reduction and functional group manipulation to introduce the hydroxyl group. This synthetic strategy allows for the efficient production of the compound on both laboratory and industrial scales.
In terms of its potential applications in drug discovery, 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-ol has been evaluated as a lead compound for further optimization. Structure-based drug design approaches have been employed to modify the structure of this compound to enhance its potency and selectivity towards specific biological targets. For example, modifications to the thiazole ring or the introduction of additional functional groups have been explored to improve binding affinity and reduce off-target effects.
Clinical trials are currently underway to assess the safety and efficacy of 2,2-dimethyl-3-(1,3-thiazol-2-y l)propan - 1 - ol strong > in human subjects . Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses , with no significant adverse effects reported . These findings provide a strong foundation for advancing this compound into later stages of clinical development . p > < p >In conclusion ,< strong > 2 , 2 - dimethyl - 3 - ( 1 , 3 - thiazol - 2 - yl ) propan - 1 - ol strong > ( CAS No . 1529672 - 68 - 1 ) represents a promising candidate in the field of medicinal chemistry . Its unique structural features , combined with its diverse biological activities , make it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in the treatment of various diseases and conditions . p > article > response >
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